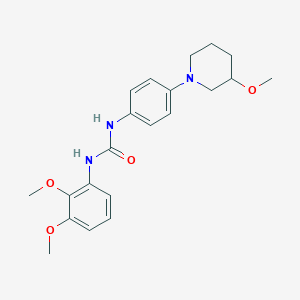

1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a urea-based small molecule characterized by two aromatic systems: a 2,3-dimethoxyphenyl group and a 4-(3-methoxypiperidin-1-yl)phenyl moiety. The compound’s structure features methoxy substitutions on both aromatic rings, which are critical for modulating electronic and steric properties.

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-26-17-6-5-13-24(14-17)16-11-9-15(10-12-16)22-21(25)23-18-7-4-8-19(27-2)20(18)28-3/h4,7-12,17H,5-6,13-14H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGDLZKFAAQFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative of 4-(3-methoxypiperidin-1-yl)phenyl. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or acids, while reduction of the urea group would yield amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural differences and inferred pharmacological properties between the target compound and structurally related urea derivatives:

Key Observations:

Methoxy Substitutions : The target compound’s 2,3-dimethoxy groups may enhance π-π stacking with aromatic residues in binding pockets, similar to the 3,4-dimethoxy analog in . However, the absence of electron-withdrawing groups (e.g., Cl, CF₃) reduces electrophilicity compared to 7n .

Piperidine vs. Heterocyclic Moieties: The 3-methoxypiperidine group in the target compound provides a basic nitrogen for salt bridge formation, contrasting with the neutral pyrrolidinone in or the planar indole-pyrrole system in .

Chalcone Hybrids : Compounds like 1c incorporate acryloyl groups, enabling extended conjugation for radical scavenging or anti-inflammatory effects, a feature absent in the target molecule.

Research Findings and Implications

Kinase Inhibition Potential: Urea derivatives with methoxy-substituted aryl groups (e.g., ) often exhibit kinase inhibitory activity. The target compound’s piperidine moiety may mimic ATP-binding pocket interactions seen in PI3K or MAPK inhibitors.

Metabolic Stability : Fluorine or trifluoromethyl groups (e.g., 7n ) generally improve metabolic stability by resisting oxidative degradation. The target compound’s lack of such groups suggests shorter half-life unless the piperidine enhances solubility.

Multi-Target Activity : Indole-pyrrole hybrids () demonstrate dual VEGFR2/CD135 inhibition, whereas the target compound’s simpler structure may limit its target spectrum.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.